N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Description
Properties
Molecular Formula |
C20H21NO5S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H21NO5S/c1-14-4-5-19-18(9-14)15(12-26-19)10-20(22)21(11-17-3-2-7-25-17)16-6-8-27(23,24)13-16/h2-5,7,9,12,16H,6,8,10-11,13H2,1H3 |
InChI Key |
JMQSOSSDHDEYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and biological activity, particularly focusing on its pharmacological implications.
Structural Characteristics
The compound features a unique combination of functional groups:
- Tetrahydrothiophene ring : Known for its sulfur-containing structure, which may enhance biological interactions.
- Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological potential.
- Benzofuran moiety : This component is significant for its role in various pharmacological activities.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the tetrahydrothiophene ring.
- Introduction of the furan and benzofuran rings through specific reaction conditions.
- Final acetamide formation, often utilizing coupling reactions with appropriate reagents.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- MTT Assays : These assays have been utilized to evaluate the cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver cancer). The compound's structure suggests it may inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Example A | A549 | 20 | Moderate activity |
| Example B | HepG2 | 15 | High activity |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor due to the presence of the dioxo group and other functional moieties. Enzyme inhibition studies show:
- Target Enzymes : Potential targets include kinases and proteases involved in cancer progression.
Case Studies
In a comparative study involving various derivatives of thiophene and furan compounds:
- Compound Variants : Several derivatives were synthesized and tested against cancer cell lines.
- Results : Certain modifications led to enhanced activity, suggesting that structural variations significantly influence biological outcomes.
Example Study Findings
A study demonstrated that derivatives with additional electron-withdrawing groups exhibited increased cytotoxicity against A549 cells compared to their parent compounds.
Comparison with Similar Compounds
Variations in Benzofuran Substitution
The position and nature of substituents on the benzofuran core significantly influence physicochemical properties. Key analogs include:
Key Observations :
Variations in N-Substituents
The N-substituents modulate solubility, target affinity, and pharmacokinetics. Notable examples:
Key Observations :
Heterocyclic Modifications in Related Acetamides
Other acetamide derivatives with heterocyclic cores highlight divergent design strategies:
Key Observations :
Preparation Methods
Table 1: Key Intermediates and Their Synthetic Routes
Stepwise Synthesis Protocol
Step 1: Oxidation of Tetrahydrothiophene to 1,1-Dioxidotetrahydrothiophen-3-yl
The sulfone group is introduced via controlled oxidation. Common methods include:
-
Hydrogen peroxide (H₂O₂) : Reacts with tetrahydrothiophene in acidic or basic conditions to yield the sulfone.
-
Potassium permanganate (KMnO₄) : Oxidizes tetrahydrothiophene under mild conditions (e.g., 0–5°C) to avoid over-oxidation.
-
m-CPBA : A peracid reagent that selectively oxidizes sulfur to sulfone.
Example Reaction :
Step 2: Synthesis of Furan-2-ylmethylamine
Furan-2-ylmethylamine is prepared by nucleophilic substitution:
-
Halogenation of furan : Furan reacts with a halogen (e.g., CH₂Cl₂) to form furan-2-ylmethyl chloride.
-
Amination : The chloride undergoes displacement with ammonia or a primary amine in polar aprotic solvents (e.g., DMF).
Example Reaction :
Step 3: Preparation of 2-(5-Methyl-1-Benzofuran-3-yl)acetamide
This moiety is synthesized via:
-
Friedel-Crafts acylation : Acetyl chloride reacts with 5-methyl-1-benzofuran-3-yl under AlCl₃ catalysis to form the acetamide.
-
Direct substitution : A pre-formed 5-methyl-1-benzofuran-3-yl amine reacts with acetyl chloride.
Example Reaction :
Step 4: Coupling Reactions to Form the Final Acetamide
The dioxidotetrahydrothiophen-3-yl and furan-2-ylmethyl groups are introduced via:
-
Amide coupling : The 2-(5-methyl-1-benzofuran-3-yl)acetamide reacts with 1,1-dioxidotetrahydrothiophen-3-ylamine and furan-2-ylmethylamine using coupling agents (e.g., EDC/HOBt or T3P).
-
Sequential alkylation : The acetamide is first alkylated with furan-2-ylmethylamine, followed by reaction with the sulfone-containing amine.
Example Reaction :
Optimization of Reaction Conditions
Challenges and Limitations
-
Stability of Intermediates : The dioxidotetrahydrothiophen-3-yl group is prone to hydrolysis under acidic conditions, requiring careful pH control.
-
Regioselectivity in Benzofuran Substitution : Friedel-Crafts acylation may lead to competing products at the 2- or 4-positions of the benzofuran ring.
-
Low Solubility of Sulfone Derivatives : Requires polar aprotic solvents (e.g., DMF) to maintain homogeneity during coupling reactions.
Purification and Characterization
Table 2: Analytical Techniques for Quality Control
Alternative Synthetic Approaches
-
One-Pot Synthesis : Sequential oxidation, alkylation, and coupling steps under continuous flow conditions to improve efficiency.
-
Microwave-Assisted Reactions : Accelerates oxidation and coupling reactions, reducing reaction times.
-
Green Chemistry : Use of ionic liquids or supercritical CO₂ as solvents to minimize waste.
Q & A
Basic: What are the standard synthetic pathways and characterization methods for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones. Subsequent steps include alkylation of the tetrahydrothiophene dioxide moiety and coupling with the furan-methylacetamide group using reagents like sodium hydride (NaH) in dimethyl sulfoxide (DMSO) . Key purification methods involve column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Characterization relies on:
- NMR spectroscopy (1H, 13C, 2D-COSY for structural elucidation and confirming regioselectivity) .
- Mass spectrometry (HRMS) for molecular weight validation .
- HPLC (C18 columns, acetonitrile/water mobile phase) for purity assessment (>95%) .
Basic: Which functional groups dictate its reactivity, and how can they be modified?
The compound features:
- Tetrahydrothiophene dioxide : Participates in nucleophilic substitutions (e.g., SN2 with alkyl halides) due to the electron-withdrawing sulfone group .
- Benzofuran ring : Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) at the 5-methyl position .
- Acetamide linkage : Hydrolyzes under acidic/basic conditions to yield carboxylic acid derivatives .
- Furan moiety : Undergoes Diels-Alder reactions or oxidation to dihydrofuran derivatives .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Variables impacting yield include:
- Solvent polarity : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in coupling steps, while dichloromethane (DCM) improves selectivity in cyclization reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling intermediates .
- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps (e.g., Grignard additions) .
- Statistical optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., pH, stoichiometry) .
Advanced: What methodologies are used to study its biological activity and target interactions?
- In vitro assays :
- Enzyme inhibition : IC50 determination via fluorometric or colorimetric assays (e.g., COX-2 inhibition) .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) using tritiated analogs .
- In vivo models : Pharmacokinetic profiling in rodents (oral bioavailability, half-life) with LC-MS/MS quantification .
- Structural biology : X-ray crystallography or cryo-EM to resolve binding modes with target proteins .
Advanced: How can computational modeling predict its reactivity and pharmacokinetics?
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cytochrome P450 isoforms) .
- Molecular dynamics (MD) : GROMACS simulations to assess conformational stability in lipid bilayers .
- DFT calculations : Gaussian 09 for optimizing transition states in proposed reaction mechanisms (e.g., sulfone group reactivity) .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Validate via orthogonal methods (e.g., NMR vs. HPLC) .
- Assay conditions : Standardize protocols (e.g., ATP levels in cell viability assays) .
- Structural analogs : Compare with derivatives (e.g., chloro vs. fluoro substituents altering lipophilicity) .
- Meta-analysis : Use tools like RevMan to aggregate data across studies and identify outliers .
Advanced: What strategies assess its stability under physiological conditions?
- Forced degradation studies :
- Hydrolysis : Incubate at pH 1–13 (37°C, 24 hr) and analyze via LC-MS .
- Oxidation : Expose to H2O2 or light (ICH Q1B guidelines) .
- Plasma stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound degradation .
Advanced: How to separate enantiomers given its chiral centers?
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol gradients .
- SFC (Supercritical Fluid Chromatography) : Higher resolution for preparative-scale separation .
- Circular Dichroism (CD) : Confirm enantiopurity and assign absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
